2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide
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Overview
Description
2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a phenethyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenethyl and thienyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods like chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form dihydroquinolines.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phenethyl and thienyl groups can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-thienyl)-4-quinolinecarboxamide: Lacks the phenethyl group, which may reduce its binding affinity and selectivity.
N~4~-phenethyl-4-quinolinecarboxamide: Lacks the thienyl group, potentially altering its electronic properties and reactivity.
2-(2-thienyl)-N~4~-phenethyl-4-quinolinecarboxamide: Substituted with a different thienyl group, which may affect its chemical behavior and biological activity.
Uniqueness
2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to the specific combination of the quinoline core, phenethyl group, and 5-methyl-2-thienyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20N2OS |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-11-12-22(27-16)21-15-19(18-9-5-6-10-20(18)25-21)23(26)24-14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,24,26) |
InChI Key |
UQAPJIQYLOEDEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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